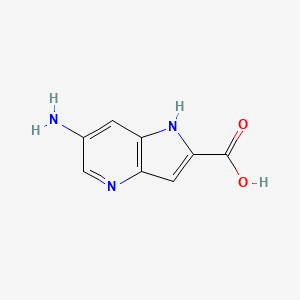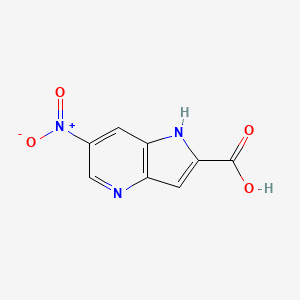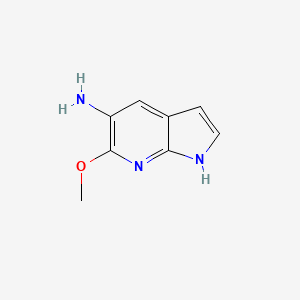
5-Amino-6-methoxy-7-azaindole
Overview
Description
5-Amino-6-methoxy-7-azaindole is a heterocyclic compound that belongs to the class of azaindoles. Azaindoles are known for their significant biological activities and are used as building blocks in various therapeutic agents. The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with an amino group at the 5th position, a methoxy group at the 6th position, and a nitrogen atom at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methoxy-7-azaindole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate pyridine and pyrrole precursors. For instance, the reaction of N-phenylsulfonyl 3-formyl 7-azaindole with ethyl acetoacetate in the presence of ammonium acetate can yield the desired compound . Another method involves the use of palladium-catalyzed C-N coupling reactions followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-methoxy-7-azaindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and acyl chlorides for acylation are employed.
Major Products Formed
The major products formed from these reactions include nitrated, brominated, and acylated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications.
Scientific Research Applications
5-Amino-6-methoxy-7-azaindole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-6-methoxy-7-azaindole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of 7-azaindole have been shown to inhibit cyclin-dependent kinase 8 (CDK8), leading to the inhibition of STAT5 phosphorylation and induction of cell cycle arrest in the G1 phase . This results in apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
7-Azaindole: Similar in structure but lacks the amino and methoxy groups.
6-Methoxy-7-azaindole: Similar but lacks the amino group.
5-Bromo-7-azaindole: Similar but has a bromine atom instead of an amino group.
Uniqueness
5-Amino-6-methoxy-7-azaindole is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives with significant biological activities.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRRJFXNFXYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC2=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301266903 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-85-0 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260385-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301266903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,8-Dihydro-8,8-diphenyl-indeno[2,1-c]carbazole](/img/structure/B3226970.png)
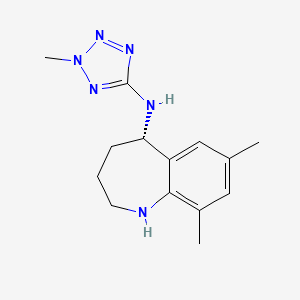
![(3R)-6-Methyl-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3226987.png)
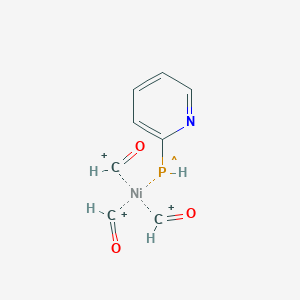
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-iodophenyl)acetic acid](/img/structure/B3226998.png)


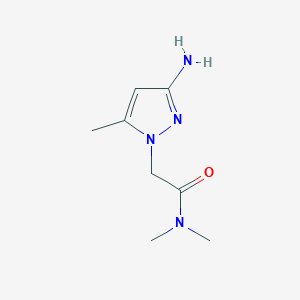

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3227038.png)
![6-Iodo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3227040.png)
